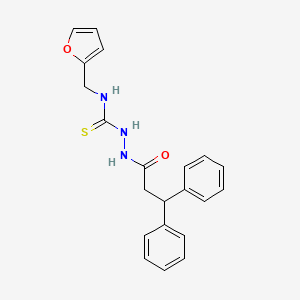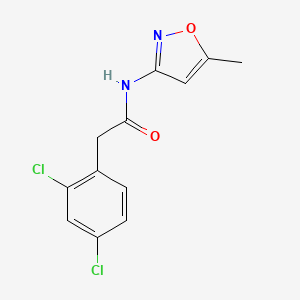
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
説明
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as FNPA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FNPA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
科学的研究の応用
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the pathogenesis of the disease. In epilepsy, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to modulate the activity of ion channels, which are involved in the generation of epileptic seizures.
作用機序
The exact mechanism of action of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can reduce tumor growth and metastasis in animal models. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy.
実験室実験の利点と制限
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, such as its small molecular weight, ease of synthesis, and diverse biological activities. However, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity. Therefore, careful consideration should be given to the concentration and duration of exposure to N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in lab experiments.
将来の方向性
N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some future directions for research include the optimization of the synthesis method to improve the yield and purity of the product, the development of more soluble analogs of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, and the evaluation of its safety and efficacy in clinical trials. N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide also has potential applications in other diseases such as inflammatory disorders, cardiovascular diseases, and infectious diseases, which warrant further investigation.
In conclusion, N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a small molecule with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylacrylamide as a therapeutic agent.
特性
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c22-17-9-5-10-18(14-17)23-21(25)20(16-7-2-1-3-8-16)13-15-6-4-11-19(12-15)24(26)27/h1-14H,(H,23,25)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHQEHAYDXYPME-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)
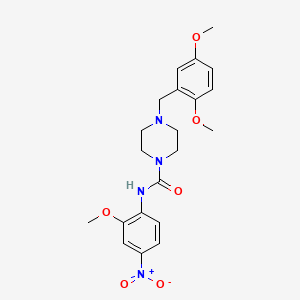
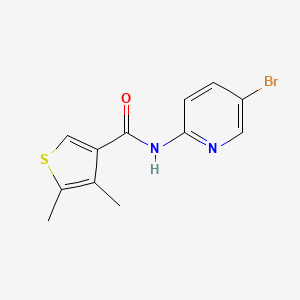
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763148.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4763159.png)
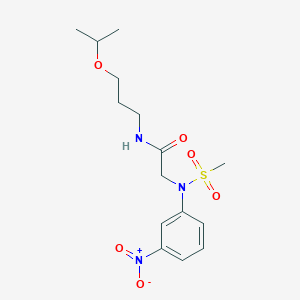
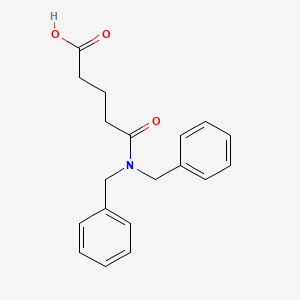
![N-(3-bromobenzyl)-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4763173.png)
![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)
